molecular formula C14H19ClN2O B1396461 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride CAS No. 1159779-76-6

1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride

Cat. No. B1396461
M. Wt: 266.76 g/mol
InChI Key: IWLOJZHNYGRFHJ-UHDJGPCESA-N
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Description

1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride is a chemical compound that has gained a significant amount of attention in the scientific community due to its unique physical, chemical, and biological properties. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published . An organophotocatalysed [1+2+3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride is 266.76 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride and its derivatives have been utilized in microwave-assisted organic synthesis. For instance, certain derivatives have undergone condensation and cyclization reactions, leading to the formation of compounds like pyrimidine imines and thiazolidinones. These synthesized compounds have shown significant antibacterial activity, indicating their potential in medical applications and drug development (Merugu, Ramesh, & Sreenivasulu, 2010).

Potential in Treating Respiratory Conditions

Some piperidine derivatives, such as 1-aroyl-4-(m-aminomethylphenyl)piperidine derivatives, have been identified as low molecular weight inhibitors of tryptase. This property suggests that these compounds may be therapeutically useful in the treatment of respiratory conditions like asthma or allergic rhinitis due to their anti-inflammatory properties (Expert Opinion on Therapeutic Patents, 2002).

LDL Receptor Upregulation

A practical synthesis method for N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide has been developed. This compound acts as an upregulator of the LDL (low-density lipoprotein) receptor, indicating its potential application in managing cholesterol levels and treating related cardiovascular diseases (Ito et al., 2002).

Analgesic Properties

Derivatives of phencyclidine, like 2-hydroxy-1-(1-phenyltetralyl)piperidine, have been synthesized and shown analgesic effects. This highlights the potential of these compounds in pain management and their significance in pharmacological research (Ahmadi & Mahmoudi, 2005).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride, is an important task of modern organic chemistry . Future research may focus on improving the synthesis process, exploring new reactions, and investigating the pharmacological applications of these compounds .

properties

IUPAC Name

(E)-1-(4-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c15-13-8-10-16(11-9-13)14(17)7-6-12-4-2-1-3-5-12;/h1-7,13H,8-11,15H2;1H/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLOJZHNYGRFHJ-UHDJGPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N)C(=O)/C=C/C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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